Carbamic azide, 2-naphthalenyl-
Description
Carbamic azide, 2-naphthalenyl- is an organic compound featuring a carbamate group (NH2COO−) conjugated with an azide (-N3) moiety and a 2-naphthalenyl aromatic substituent.
Properties
CAS No. |
185691-79-6 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-diazo-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C11H8N4O/c12-15-14-11(16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,16) |
InChI Key |
QVHLBVAUILLSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Overview
This method involves the reaction of 2-naphthyl isocyanate with sodium azide (NaN₃) to directly yield the target compound. The process is characterized by high atom economy and operational simplicity.
Experimental Procedure
Synthesis of 2-Naphthyl Isocyanate :
- Reagents : 2-Naphthylamine, phosgene (or triphosgene), anhydrous dichloromethane (DCM).
- Conditions :
Azidation Reaction :
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room temperature |
| Solvent | DMF |
| Catalyst | None |
| Purification | Column chromatography (SiO₂) |
Reference : GB1585822A (Result 7) demonstrates this method for 2-chloroethyl carbamoyl azide, validating the feasibility of the isocyanate-azide pathway.
Nucleophilic Substitution of 2-Naphthyl Carbamoyl Chloride
Overview
This route employs 2-naphthyl carbamoyl chloride as a precursor, where the chloride group is displaced by an azide ion. While less common due to precursor instability, it offers a direct pathway under controlled conditions.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Reflux |
| Solvent | Acetone |
| Byproduct | NaCl |
| Purification | Recrystallization (EtOAc/hexane) |
Reference : CN1177816C (Result 2) details carbamoyl chloride synthesis, though for methyl carbamate derivatives.
Reference : PMC article (Result 6) highlights diazonium-azide reactions for aryl azides, though carbamic azide specificity remains untested.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Isocyanate Route | High yield, scalable | Requires phosgene handling | 85–90% |
| Carbamoyl Chloride Route | Direct substitution | Precursor instability | 60–70% (est.) |
| Diazotization | Avoids phosgene | Low specificity, moderate yield | ~50% |
Chemical Reactions Analysis
Types of Reactions
Carbamic azide, 2-naphthalenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the azide group is converted to an isocyanate, which can further react to form ureas or carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Curtius Rearrangement: Heat and the presence of a suitable solvent.
Major Products
Amines: Formed through reduction reactions.
Isocyanates: Formed through rearrangement reactions.
Ureas and Carbamates: Formed from the reaction of isocyanates with water or alcohols.
Scientific Research Applications
Carbamic azide, 2-naphthalenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic azide, 2-naphthalenyl- involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In rearrangement reactions, the azide group is converted to an isocyanate, which can further react to form various products . These reactions often involve the formation of intermediates such as carbamic acids and isocyanates, which play crucial roles in the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key structural analogs include:
a) 2-Naphthalenecarbonyl Azide (CAS 1208-11-3)
- Structure : A carbonyl azide (-CON3) attached to a 2-naphthalenyl group.
- Reactivity: Carbonyl azides are known for undergoing Curtius rearrangement to form isocyanates, critical in peptide coupling and polymer chemistry.
- Applications : Used in early 20th-century organic synthesis (e.g., Goldstein & Studer, 1934) .
- Hazards : Shock-sensitive; explosive decomposition under heat or mechanical stress.
b) Dodecylbenzenesulfonyl Azide (CAS 367-21-2244)
- Structure : A sulfonyl azide (-SO2N3) with a dodecylbenzene chain.
- Reactivity : Generates nitrenes upon thermolysis, used in crosslinking polymers (e.g., polyethylene).
- Hazards : Less shock-sensitive than carbonyl azides but requires careful thermal management .
c) Carbamic Acid Derivatives (e.g., Carbamoyl Choline Esters)
Structural and Reactivity Differences
| Compound | Functional Group | Key Reactivity | Stability |
|---|---|---|---|
| Carbamic azide, 2-naphthalenyl- | Carbamate azide | Likely amine/azide coupling reactions | Moderate (azide risk) |
| 2-Naphthalenecarbonyl azide | Carbonyl azide | Curtius rearrangement | Low (explosive) |
| Dodecylbenzenesulfonyl azide | Sulfonyl azide | Thermolysis to nitrenes | High (thermal stability) |
- Carbamate vs.
Data Tables
Table 1: Key Properties of Carbamic Azide, 2-Naphthalenyl- and Analogs
| Property | Carbamic Azide, 2-Naphthalenyl- | 2-Naphthalenecarbonyl Azide | Dodecylbenzenesulfonyl Azide |
|---|---|---|---|
| CAS Number | Not Available | 1208-11-3 | 367-21-2244 |
| Molecular Formula | C11H9N3O2 | C11H7N3O | C18H29N3O2S |
| Molecular Weight (g/mol) | ~215.2 | 197.19 | 367.5 |
| Key Functional Groups | Carbamate, Azide | Carbonyl Azide | Sulfonyl Azide |
| Primary Applications | Pharma intermediates | Organic synthesis | Polymer crosslinking |
| Hazards | Explosive, skin irritation | Explosive | Thermal decomposition |
Q & A
Basic: What are the common synthetic routes for preparing 2-naphthalenyl carbamic azide derivatives?
The synthesis typically involves coupling naphthalenyl amines with carbonyl azides or employing diphenylphosphoryl azide (DPPA) as a condensing agent. For example, carbamate derivatives can be synthesized via esterification of hydroxynaphthalene intermediates with substituted phenyl isocyanates, followed by azide introduction using DPPA . Key steps include controlling reaction temperatures (0–5°C for azide stability) and using anhydrous solvents to minimize hydrolysis.
Advanced: How can reaction yields of 2-naphthalenyl carbamic azide derivatives be optimized under varying catalytic conditions?
Optimization requires systematic variation of catalysts (e.g., triethylamine vs. DMAP), solvent polarity (DMF vs. THF), and stoichiometric ratios. For instance, highlights that using a 1.2:1 molar ratio of isocyanate to hydroxynaphthalene precursor improves carbamate formation efficiency. Kinetic studies via <sup>1</sup>H-NMR can monitor intermediate stability, while DFT calculations predict transition-state energetics to guide catalyst selection .
Basic: What analytical techniques are recommended for characterizing 2-naphthalenyl carbamic azide derivatives?
Essential techniques include:
- <sup>1</sup>H/<sup>13</sup>C-NMR for structural elucidation of carbamate/azide functional groups.
- HPLC-UV/LC-MS for purity assessment and quantification (e.g., using β-carboline alkaloid mixtures as reference standards) .
- FT-IR to confirm azide (2100–2150 cm<sup>-1</sup>) and carbamate (1700–1750 cm<sup>-1</sup>) stretches .
Advanced: How can contradictory spectral data for carbamic azide derivatives be resolved methodologically?
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Multi-technique validation is critical:
- Variable-temperature NMR identifies dynamic equilibria (e.g., carbamic acid ↔ ammonium carbamate).
- Wide-angle X-ray scattering (WAXS) and DFT modelling resolve structural ambiguities, as demonstrated in for carbamic acid clusters .
- Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Basic: What in vitro models are appropriate for assessing the antimicrobial activity of carbamic azide derivatives?
Standard models include:
- Microdilution assays against Gram-positive (e.g., S. aureus) and mycobacterial strains (e.g., M. tuberculosis H37Rv) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity screening using human monocyte-derived macrophages to ensure selectivity (e.g., CC50 > 50 µM) .
Advanced: How can computational chemistry predict the reactivity of carbamic azide derivatives in CO2 capture applications?
DFT calculations model CO2 binding mechanisms, such as zwitterion formation via carbamic acid intermediates. shows that tetrameric solvent clusters enhance CO2 capture efficiency by stabilizing carbamate anhydrides. Computational workflows should prioritize transition-state analysis and solvation free-energy calculations .
Basic: What safety protocols are essential when handling carbamic azide derivatives in laboratory settings?
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of azide decomposition products (e.g., hydrazine).
- Storage: Maintain derivatives at -20°C in amber vials under inert gas (argon) to prevent photodegradation .
Advanced: What decomposition products of 2-naphthalenyl carbamic azide require special handling, and how can they be managed?
Thermal or photolytic decomposition may release hydrazine derivatives (e.g., hydrazinecarboxamide) and nitrogen gas , posing explosion risks. Mitigation strategies include:
- TGA-MS monitoring to identify decomposition thresholds.
- Quenching protocols with aqueous NaNO2/acetic acid to neutralize residual hydrazines .
Advanced: What methodologies address discrepancies in reported reaction yields for carbamic azide syntheses?
- Design of Experiments (DoE): Statistically optimize variables (e.g., temperature, solvent) using response surface methodology.
- Batch-to-batch analysis: Compare certificates of analysis (CoAs) for reagent purity, as impurities in starting materials (e.g., 2-naphthalenylamine) significantly impact yields .
Basic: How should researchers design stability studies for carbamic azide derivatives under varying pH conditions?
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